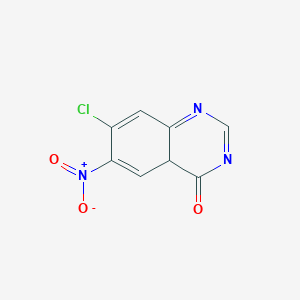![molecular formula C21H22N2O5 B12361272 2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one](/img/structure/B12361272.png)
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a quinazolinone core, which is a bicyclic structure containing nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one typically involves multiple steps. One common approach is the formation of the oxetane ring through the reaction of an epoxide with trimethyloxosulfonium ylide
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the oxetane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include epoxides, reduced derivatives, and substituted oxetane derivatives.
Aplicaciones Científicas De Investigación
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one involves its interaction with specific molecular targets. For instance, as a BRD2-specific inhibitor, it binds to the bromodomain-containing protein BRD2, thereby inhibiting its activity . This inhibition can affect various cellular pathways, including those involved in inflammation and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-2-[4-(oxetan-3-yloxy)phenyl]-1,3,2-dioxaborinane
- 3,3-Dimethyloxetane
- 3,3-Bis(azidomethyl)oxetane
Uniqueness
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one is unique due to its combination of an oxetane ring and a quinazolinone core. This structural feature imparts specific chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H22N2O5 |
|---|---|
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
2-[3,5-dimethyl-4-(oxetan-3-yloxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C21H22N2O5/c1-11-5-13(6-12(2)19(11)28-15-9-27-10-15)20-22-16-7-14(25-3)8-17(26-4)18(16)21(24)23-20/h5-8,15H,9-10H2,1-4H3,(H,22,23,24) |
Clave InChI |
AGBJJHZARZYKNH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OC2COC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3Z,6Z)-3-[(5-butoxypyridin-2-yl)methylidene]-6-[[3-(4-fluorobenzoyl)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B12361203.png)

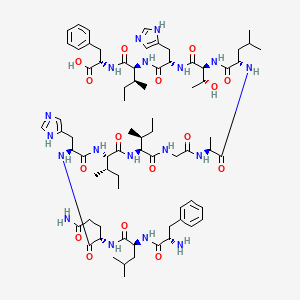
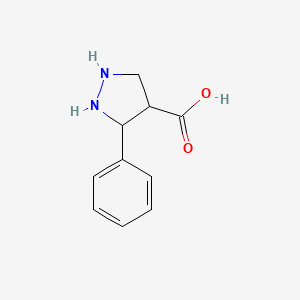
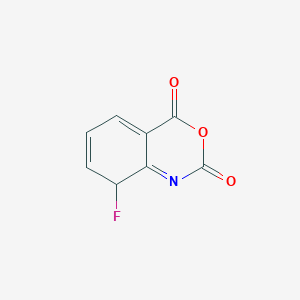
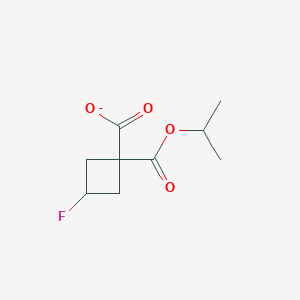

![D-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester](/img/structure/B12361248.png)
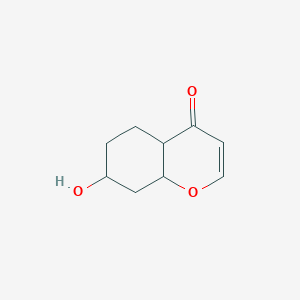
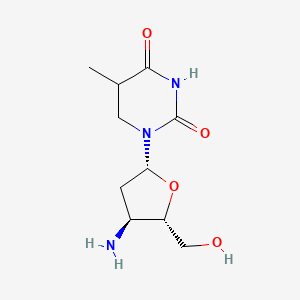
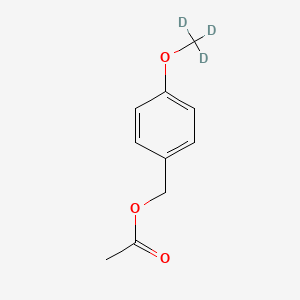
![(2E)-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]octanal](/img/structure/B12361262.png)

